

3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS number and structure

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Compound of Interest

Compound Name: 3-Nitro-1H-pyrazolo[3,4-b]pyridine

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3-Nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^[1] ^[2] Its structural similarity to purine bases has made it an attractive starting point for the design of kinase inhibitors, anticancer agents, and antimicrobial compounds.^[3]^[4] This technical guide focuses on a specific derivative, **3-Nitro-1H-pyrazolo[3,4-b]pyridine**, providing an in-depth overview of its chemical identity, potential synthetic routes, and predicted biological significance based on the activities of the broader pyrazolo[3,4-b]pyridine class. Due to the limited publicly available data specifically for the 3-nitro derivative, this guide will also incorporate relevant data from closely related analogues to provide a comprehensive context for researchers.

Chemical Identity and Structure

The fundamental characteristics of **3-Nitro-1H-pyrazolo[3,4-b]pyridine** are summarized in the table below.

Identifier	Value
IUPAC Name	3-Nitro-1H-pyrazolo[3,4-b]pyridine
CAS Number	116855-00-6
Molecular Formula	C ₆ H ₄ N ₄ O ₂
Molecular Weight	164.12 g/mol
Canonical SMILES	C1=CC2=C(N=C(C=N2)--INVALID-LINK-- [O-])N=C1

Structure:

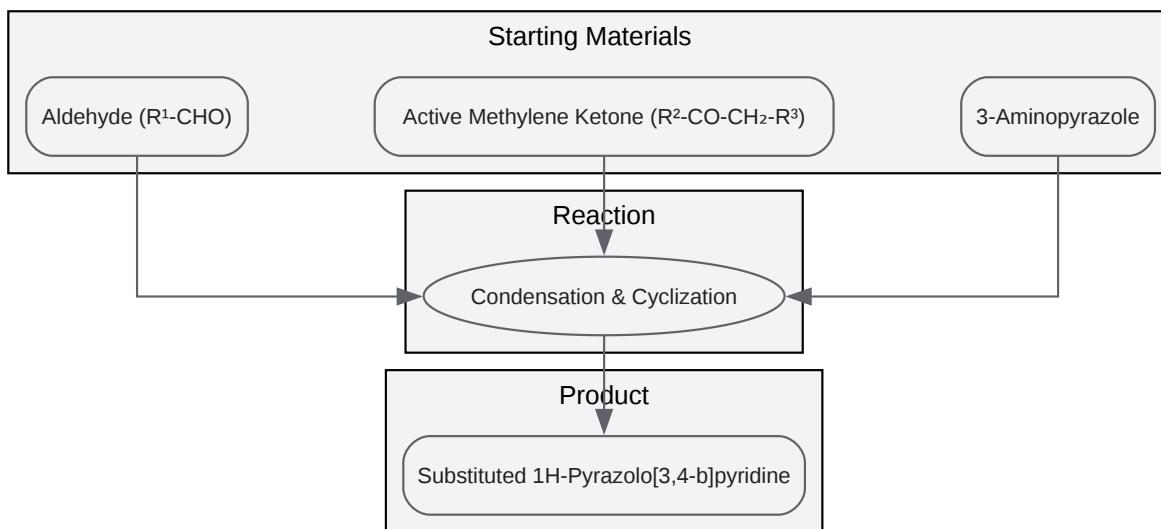
Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Nitro-1H-pyrazolo[3,4-b]pyridine** is not readily available in the cited literature, a general and efficient method for the construction of the pyrazolo[3,4-b]pyridine scaffold involves a multi-component reaction.^[5] This approach offers the advantages of procedural simplicity, and the ability to generate diverse structures by varying the starting materials.

A plausible synthetic strategy for **3-Nitro-1H-pyrazolo[3,4-b]pyridine** could involve the condensation of a substituted 3-aminopyrazole with a suitable β -dicarbonyl compound or its equivalent, followed by cyclization. The nitro group could be introduced either on the pyrazole precursor or on the final heterocyclic system via electrophilic nitration, although the latter may present challenges with regioselectivity and stability of the scaffold under harsh nitrating conditions.

Below is a conceptual workflow for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine via a three-component reaction.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

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Caption: A generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

Potential Biological Activity and Applications

The pyrazolo[3,4-b]pyridine core is associated with a broad spectrum of biological activities.^[2] The introduction of a nitro group at the 3-position can significantly influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with biological targets. While experimental data for the 3-nitro derivative is scarce, the known activities of the parent scaffold suggest several potential applications.

- **Kinase Inhibition:** Many pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).^{[6][7]} These kinases are implicated in inflammatory diseases and cancer, making their inhibitors promising therapeutic candidates.
- **Anticancer Activity:** The planar structure of the pyrazolo[3,4-b]pyridine system allows it to function as a DNA intercalator or to bind to the ATP-binding site of enzymes crucial for cancer cell proliferation, such as Topoisomerase II.^[3]

- **Antimicrobial Activity:** Certain derivatives have demonstrated activity against various bacterial and parasitic strains.[\[1\]](#)

The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding, which may enhance binding to target proteins. Furthermore, under hypoxic conditions often found in solid tumors, the nitro group can be bioreductively activated to cytotoxic species, a strategy employed in some anticancer drugs.

Quantitative Data

Specific quantitative biological data for **3-Nitro-1H-pyrazolo[3,4-b]pyridine** is not available in the reviewed literature. However, to provide a perspective on the potential potency of this class of compounds, the following table summarizes the activity of some representative pyrazolo[3,4-b]pyridine derivatives.

Compound	Target	Activity (IC ₅₀ /GI ₅₀)	Reference
Compound 15y	TBK1	IC ₅₀ = 0.2 nM	[6]
MRT67307	TBK1	IC ₅₀ = 19 nM	[6]
Compound 8c	K562 leukemia cells	GI ₅₀ = 0.72 μM	[3]
Compound 10g	ALK-L1196M	IC ₅₀ < 0.5 nM	[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine derivative, adapted from a general procedure for a three-component reaction.[\[5\]](#) This protocol is provided as an illustrative example and would require optimization for the specific synthesis of **3-Nitro-1H-pyrazolo[3,4-b]pyridine**.

General Procedure for the Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines

- To a mixture of an appropriate aldehyde (1 mmol), an active methylene compound (e.g., a β-ketoester or malononitrile derivative) (1 mmol), and a substituted 3-aminopyrazole (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid, 10 mL), add a catalytic amount of a base (e.g., piperidine or triethylamine) or an acid (e.g., acetic acid).

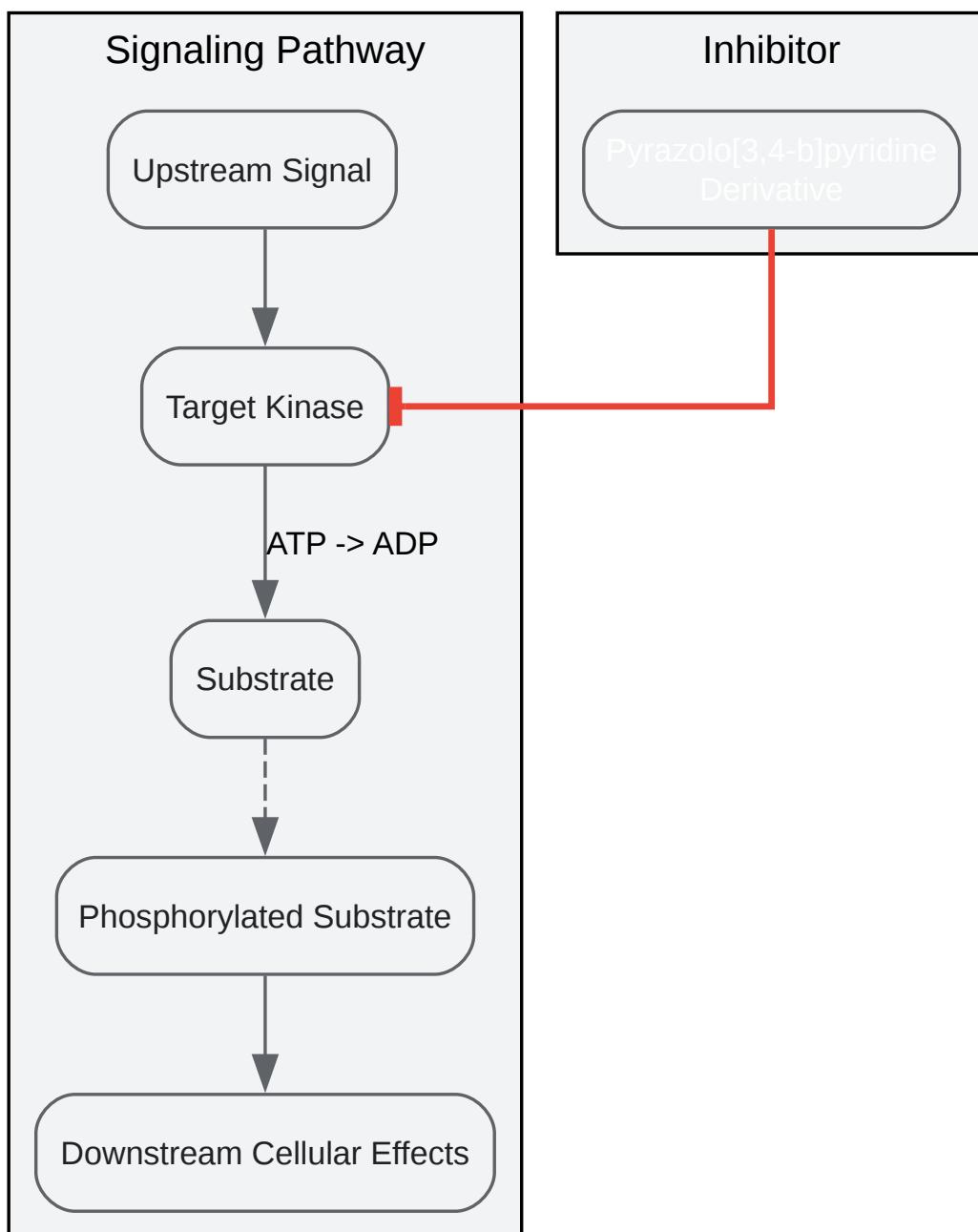
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration, wash it with a cold solvent (e.g., ethanol), and dry it under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.
- Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazolo[3,4-b]pyridines as kinase inhibitors, a likely mechanism of action for a biologically active derivative such as **3-Nitro-1H-pyrazolo[3,4-b]pyridine** would be the inhibition of a specific kinase-mediated signaling pathway. For instance, inhibition of TBK1 would disrupt the downstream signaling cascade that leads to the production of type I interferons, which is relevant in autoimmune diseases and certain cancers.^[6]

The diagram below illustrates the conceptual inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Conceptual Kinase Inhibition by a Pyrazolo[3,4-b]pyridine



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Caption: Inhibition of a kinase by a pyrazolo[3,4-b]pyridine derivative.

Conclusion

3-Nitro-1H-pyrazolo[3,4-b]pyridine belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular derivative is limited, the extensive research on the 1H-pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for predicting its biological activities and guiding future research. The development of efficient synthetic routes and the biological evaluation of **3-Nitro-1H-pyrazolo[3,4-b]pyridine** are promising avenues for the discovery of novel therapeutic agents, particularly in the areas of oncology and immunology. Further investigation is warranted to elucidate the specific biological targets and mechanism of action of this compound.

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